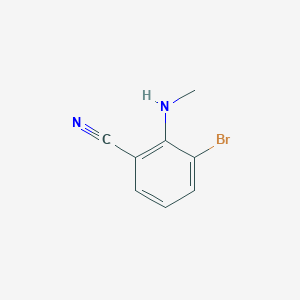

3-Bromo-2-(methylamino)benzonitrile

Description

3-Bromo-2-(methylamino)benzonitrile (CAS: Not explicitly listed; discontinued per ) is a brominated benzonitrile derivative featuring a methylamino substituent at the 2-position and a bromine atom at the 3-position. Its structural uniqueness lies in the combination of electron-withdrawing (cyano, bromo) and electron-donating (methylamino) groups, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

3-bromo-2-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXVZUAIPHHJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 2-(methylamino)benzonitrile: One common method involves the bromination of 2-(methylamino)benzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Amination of 3-bromo-benzonitrile: Another method involves the amination of 3-bromo-benzonitrile with methylamine under suitable conditions.

Industrial Production Methods: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The reactions are typically carried out under controlled temperatures and pressures to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-2-(methylamino)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include hydroxyl, alkoxy, or amino derivatives.

Oxidation Products: Nitro derivatives are common products of oxidation reactions.

Reduction Products: Amines are typical products of reduction reactions.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 3-Bromo-2-(methylamino)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmacological Research: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.

Industry:

Material Science: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(methylamino)benzonitrile involves its interaction with various molecular targets. The bromine and methylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of 3-Bromo-2-(methylamino)benzonitrile, highlighting variations in substituents and their physicochemical or biological properties:

Key Research Findings

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. This contrasts with analogs like 3-Bromo-2-fluorobenzonitrile, where fluorine’s electronegativity further increases reactivity in cross-coupling reactions.

- Synthetic Utility: Palladium-catalyzed arylation methods (e.g., Suzuki-Miyaura) are effective for bromobenzonitriles, though steric hindrance from the methylamino group in the target compound may complicate such reactions compared to simpler analogs like 4-Bromobenzonitrile.

Stability and Commercial Viability

- Discontinuation Factors: The discontinued status of this compound may stem from challenges in synthesis (e.g., regioselective bromination with competing amino groups) or instability under storage conditions. In contrast, halogen-rich analogs like 3-Bromo-2-fluorobenzonitrile remain commercially available due to simpler synthetic pathways.

Biological Activity

3-Bromo-2-(methylamino)benzonitrile is an organic compound notable for its structural features that confer significant biological activity. This compound, with the molecular formula CHBrN, has been studied for its potential applications in medicinal chemistry, particularly in enzyme interactions and receptor binding. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methylamino group attached to a benzonitrile structure. This unique arrangement enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 214.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can act as an inhibitor by forming non-covalent interactions (hydrogen bonds, hydrophobic interactions) with target enzymes, potentially altering their activity.

- Receptor Binding : Its structural components allow it to bind selectively to certain receptors, which may modulate physiological responses.

Enzyme Interaction Studies

-

Study on Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

- IC50 Values : The IC50 value for COX inhibition was reported at approximately 10 μM, suggesting moderate potency compared to standard inhibitors like celecoxib (IC50 = 12 μM).

- Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study enzyme kinetics and interactions, providing insights into its potential therapeutic applications.

Case Studies

- Anti-Inflammatory Activity : A case study highlighted the use of this compound in a model of acute inflammation. The compound demonstrated a significant reduction in inflammatory markers when administered in vivo, indicating its potential as an anti-inflammatory agent.

- Cancer Research : Another study explored the cytotoxic effects of the compound on cancer cell lines. Results showed that treatment with this compound led to increased apoptosis in MCF-7 breast cancer cells, with an observed IC50 value of approximately 25 μM.

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 10 | COX Inhibition |

| Celecoxib | 12 | COX Inhibition |

| 4-Bromo-2-(methylamino)benzonitrile | 15 | COX Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.